PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)
PhiP(2-Amino-1-methyl-6-phenylimidazol[4,5-b]pyridine) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.
See also: Beef (part of); Chicken, cooked (part of); Japanese eel, cooked (part of) ... View More ...
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
CAS No.: 105650-23-5
Cat. No.: VC0539511
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - 105650-23-5](/images/no_structure.jpg)
Specification
CAS No. | 105650-23-5 |
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Molecular Formula | C13H12N4 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine |
Standard InChI | InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16) |
Standard InChI Key | UQVKZNNCIHJZLS-UHFFFAOYSA-N |
SMILES | CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Canonical SMILES | CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Appearance | Solid powder |
Colorform | Gray-white crystals Solid |
Melting Point | 327 °C MP: 327-328 °C 327 - 328 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
PhIP belongs to the imidazopyridine class, featuring a fused bicyclic core with an exocyclic amine group at position 2 and a phenyl substituent at position 6 (Figure 1). The planar aromatic system facilitates intercalation into DNA, while the methyl group at position 1 enhances metabolic stability compared to unmethylated HAAs . Quantum mechanical calculations reveal significant electron density localization at N3 and C8 positions, explaining preferential sites for metabolic activation .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 224.26 g/mol |
Melting Point | >250°C (decomposes) |
logP (Octanol-Water) | 2.34 ± 0.12 |
UV-Vis λ<sub>max</sub> | 316 nm (in methanol) |
Fluorescence | λ<sub>ex</sub> 315 nm, λ<sub>em</sub> 380 nm |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The six-step synthesis from 2,3-diaminopyridine (Figure 2) employs strategic protecting group chemistry and transition metal catalysis :
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N-Carbobenzylation: 2,3-Diaminopyridine reacts with benzyl chloroformate (42% yield)
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Selective Reduction: LiAlH<sub>4</sub> reduces the carbamate to a methylamine (80% yield)
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Ring Closure: N-Dichloromethylene-p-toluenesulfonamide mediates imidazole formation (66% yield)
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Deprotection: Anhydrous HF removes sulfonamide groups (94% yield)
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Bromination: Elemental bromine introduces bromide at position 6 (99% yield)
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Suzuki Coupling: Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes aryl boronic acid cross-coupling (30% yield)
Industrial Considerations
Commercial production (e.g., LGC Standards) faces challenges:
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Regulatory Controls: Classified as a Category 2 carcinogen under EU CLP regulations
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Stability Issues: Requires storage at -20°C with desiccant to prevent decomposition
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Synthesis Scale-Up: Bromination and HF steps necessitate specialized reactor designs
Analytical Detection and Quantification
Chromatographic Methods
Liquid chromatography-mass spectrometry (LC-MS) dominates PhIP analysis due to superior sensitivity (limit of quantification 0.1 pg/mL in urine) . Key advancements include:
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Column Chemistry: Core-shell C18 phases (2.6 μm particle size) reduce run times to <15 minutes
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Ionization Modes: Positive electrospray ionization (ESI+) with [M+H]<sup>+</sup> m/z 225.1
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Tandem MS: MRM transitions 225.1→209.1 (quantifier) and 225.1→182.1 (qualifier)
Table 2: Comparison of Analytical Techniques
Method | LOD (pg/mL) | Matrix Applicability | Throughput |
---|---|---|---|
LC-MS/MS | 0.01 | Urine, plasma, food | High |
GC-MS | 5.0 | Charred meat extracts | Moderate |
Immunoassay | 50.0 | Crude food lysates | Very High |
Capillary Electrophoresis | 10.0 | Cellular lysates | Low |
Metabolic Activation and Genotoxicity
Phase I Metabolism
CYP1A2-mediated N-hydroxylation forms 2-hydroxyamino-PhIP (N-OH-PhIP), the proximate carcinogen . Kinetic studies show:
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in human liver microsomes
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Phase II Conjugation
N-OH-PhIP undergoes O-acetylation (NAT2) or sulfonation (SULT1A1) to form reactive esters that covalently bind DNA:
DNA Adduct Profiles
Major adducts include:
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-(2′-Deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP)
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-(2′-Deoxyadenosin-8-yl)-PhIP (dA-C8-PhIP)
Adduct levels in colon mucosa reach 1.2 adducts/10<sup>8</sup> nucleotides after 100 ng/kg dietary exposure .
Toxicological and Epidemiological Evidence
Carcinogenicity Studies
Chronic exposure studies in Fischer 344 rats demonstrate:
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Mammary Tumors: 65% incidence at 400 ppm diet
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Colon Aberrations: 12.3 crypts/cm<sup>2</sup> vs. 1.4 in controls
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Prostate Lesions: 22% adenocarcinoma rate in TRAMP mice
Mechanistic studies implicate TP53 mutations (codon 273 CGT→CAT) and KRAS activation (G12D) .
Human Biomarker Data
Case-control studies reveal dose-dependent associations:
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Urinary PhIP: OR 1.67 (95% CI 1.12–2.49) for colorectal cancer per log-unit increase
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DNA Adducts: 3.5-fold higher in breast tumor vs. adjacent tissue
Mitigation Strategies and Regulatory Status
Dietary Interventions
Marinades containing rosemary extract (0.5% w/w) reduce grilled chicken PhIP by 72% through:
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Radical scavenging (DPPH IC<sub>50</sub> 8.3 μg/mL)
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Competitive binding to creatine/amino acid precursors
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